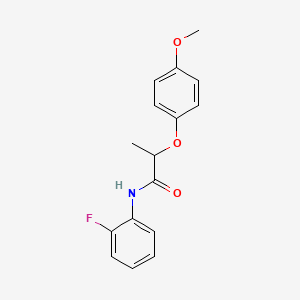

N-(2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide

Description

Contextualization of Fluorophenyl Propanamide Derivatives in Contemporary Chemical Biology Research

Fluorophenyl propanamide derivatives are of significant interest in contemporary chemical biology and medicinal chemistry. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com Consequently, fluorinated compounds are prevalent in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.

The propanamide scaffold itself is a common feature in many biologically active compounds. For instance, derivatives of N-phenylpropanamide form the core structure of potent analgesics like fentanyl and its analogs. nih.govacs.org The exploration of propanamide derivatives continues to be an active area of research for the development of novel therapeutic agents targeting a variety of biological pathways. Recent studies have explored propanamide-sulfonamide conjugates as dual inhibitors of urease and cyclooxygenase-2, highlighting the versatility of the propanamide core in medicinal chemistry. researchgate.netfrontiersin.org

Overview of Key Structural Features and Their Academic Significance

The academic significance of N-(2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide lies in the combination of its three key structural features: the 2-fluorophenyl group, the propanamide linker, and the 4-methoxyphenoxy moiety.

The 2-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring is a critical feature. Fluorine is the most electronegative element and its introduction can lead to significant changes in the electronic properties of the aromatic ring. This can influence how the molecule interacts with biological targets, for example, through altered hydrogen bonding capabilities or dipole moments. nih.gov The position of the fluorine atom is also crucial; in this case, the ortho-position (position 2) can induce specific conformational preferences that may be critical for binding to a receptor or enzyme active site. The fluorophenyl group is a common substituent in many bioactive compounds, including statins, where it enhances biological activity. nih.gov

The Propanamide Linker: The propanamide core serves as a versatile scaffold that connects the fluorophenyl and methoxyphenoxy moieties. The amide bond within this linker is a key structural feature of peptides and proteins, and its presence in synthetic molecules can facilitate interactions with biological macromolecules. nih.gov The length and flexibility of the linker are critical determinants of a molecule's biological activity, as they dictate the spatial orientation of the terminal groups. nih.govnih.govspirochem.com The amide group itself is a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule.

The 4-Methoxyphenoxy Moiety: The methoxy (B1213986) group on the phenoxy ring can also significantly influence the molecule's properties. The methoxy group is an electron-donating group, which can affect the reactivity and electronic distribution of the phenoxy ring. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The presence of methoxyphenyl groups is common in natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory properties. nih.govnih.gov

The combination of these three structural motifs in this compound suggests a molecule with the potential for specific biological interactions, making it an interesting candidate for further investigation in chemical biology and drug discovery.

Historical and Current Research Trajectories for Related Chemical Scaffolds

The propanamide scaffold has a rich history in medicinal chemistry. One of the most notable examples is the development of N-phenylpropanamide derivatives, which led to the discovery of the highly potent opioid analgesic fentanyl in the 1960s. nih.govacs.org This discovery spurred extensive research into related structures, leading to the development of a whole class of synthetic opioids. Current research on propanamide derivatives has expanded significantly beyond analgesics. For example, recent studies have focused on developing propanamide derivatives as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer. nih.govacs.org

The incorporation of fluorine into drug candidates is a more recent but now widespread strategy in medicinal chemistry. The unique properties of fluorine have been exploited to enhance the efficacy, metabolic stability, and pharmacokinetic profiles of numerous drugs. nih.govmdpi.com The development of fluorinated pharmaceuticals has become a major research trajectory, with a significant number of new drugs containing fluorine being approved in recent years.

Research on compounds containing the 4-methoxyphenoxy group has also been ongoing. For instance, 2-(4-methoxyphenoxy)propanoic acid, a related compound, is known as lactisole and is used as a sweetness inhibitor. google.comnih.gov The synthesis and properties of such compounds are of interest for applications in the food and flavor industry. google.com

The convergence of these research trajectories—the well-established propanamide scaffold, the strategic use of fluorine, and the inclusion of the methoxyphenoxy moiety—positions this compound and its derivatives as a promising area for future research in the discovery of novel bioactive molecules.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H16FNO3 |

| Molecular Weight | 289.30 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Exact Mass | 289.111421 g/mol |

| Monoisotopic Mass | 289.111421 g/mol |

| Topological Polar Surface Area | 49.6 Ų |

| Heavy Atom Count | 21 |

| Formal Charge | 0 |

| Complexity | 339 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 1 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3/c1-11(21-13-9-7-12(20-2)8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCXONFFDWGIAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1F)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 2 Fluorophenyl 2 4 Methoxyphenoxy Propanamide

Established Synthetic Routes for the Core Propanamide Scaffold

The conventional synthesis of N-(2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide relies on robust and well-documented chemical reactions. These routes focus on the sequential or convergent formation of the ether and amide bonds from readily available starting materials.

The final step in many synthetic routes to this compound is the formation of the amide bond between the carboxylic acid, 2-(4-methoxyphenoxy)propionic acid, and the amine, 2-fluoroaniline (B146934).

One common and direct method involves the conversion of the carboxylic acid to a more reactive acyl chloride. For instance, 2-(4-isobutylphenyl)propanoic acid (ibuprofen) is converted to its acyl chloride using thionyl chloride before reacting with an amine to form the corresponding amide. mdpi.com This approach can be applied to the synthesis of the target compound by reacting 2-(4-methoxyphenoxy)propanoyl chloride with 2-fluoroaniline, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com

Alternatively, a wide array of coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and the amine, avoiding the need to isolate the acyl chloride. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. This is a cornerstone of peptide synthesis and is widely used in the pharmaceutical industry. researchgate.net Common coupling agents fall into categories such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). researchgate.net The choice of reagent can influence reaction time, yield, and the suppression of side reactions like racemization at the chiral center. researchgate.net

| Reagent Class | Example Reagent | Full Name | Key Feature |

|---|---|---|---|

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective at reducing racemization. researchgate.net |

| Aminium/Uronium Salts | HBTU | (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Widely used due to high efficiency. researchgate.net |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Considered highly effective, providing excellent yields and minimal epimerization. researchgate.net |

The ether linkage in the 2-(4-methoxyphenoxy)propionic acid precursor is typically formed via the Williamson ether synthesis. wikipedia.org This classic S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves deprotonating a phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide. masterorganicchemistry.com For the synthesis of the target compound's precursor, this translates to the reaction of 4-methoxyphenoxide with an alkyl halide such as ethyl 2-bromopropionate or ethyl 2-chloropropionate. The phenoxide is generated in situ by treating 4-methoxyphenol (B1676288) with a base like sodium hydroxide (B78521) or potassium carbonate. Since the reaction proceeds via an S(_N)2 mechanism, primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.org

The reaction can be summarized as: 4-methoxyphenol + Base → Sodium 4-methoxyphenoxide Sodium 4-methoxyphenoxide + Ethyl 2-halopropionate → Ethyl 2-(4-methoxyphenoxy)propionate + Sodium halide

The resulting ester is then hydrolyzed to yield the carboxylic acid precursor.

The synthesis of the key intermediate, 2-(4-methoxyphenoxy)propionic acid, is a critical step that has been optimized for industrial production.

One patented industrial method utilizes phase-transfer catalysis to enhance the reaction between p-hydroxyanisole (4-methoxyphenol) and 2-chloropropionic acid. google.com In this process, 4-methoxyphenol is mixed with sodium hydroxide and a phase-transfer catalyst (such as tetrabutylammonium (B224687) bromide or tributylamine) in a biphasic water-organic solvent system. google.com The catalyst facilitates the transfer of the generated phenoxide from the aqueous phase to the organic phase, where it reacts with 2-chloropropionic acid. This method improves reaction rates and allows for lower reaction temperatures (40-60°C) and shorter times (0.5-1.5 hours), achieving yields of over 90% and product purity up to 99.5%. google.com

Another established route involves the reaction of 4-methoxyphenol with methyl 2-chloropropionate, catalyzed by potassium iodide, with sodium hydroxide used to react with the resulting acid. chemicalbook.com The reaction is typically run at elevated temperatures (60-90°C) for several hours. chemicalbook.com After the reaction, the mixture is acidified to precipitate the 2-(4-methoxyphenoxy)propionic acid product. chemicalbook.com

| Method | Reactants | Key Conditions | Reported Yield/Purity | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalysis | 4-methoxyphenol, 2-chloropropionic acid, NaOH | Phase-transfer catalyst (e.g., tributylamine); Biphasic solvent system; 40-60°C | Yield >90%, Purity >99.5% | google.com |

| Williamson Synthesis (Ester Route) | 4-methoxyphenol, Methyl 2-chloropropionate, NaOH | Potassium iodide catalyst; 60-90°C; Followed by acidification | Not explicitly stated, but is an established method. | chemicalbook.com |

Development of Novel Synthetic Pathways

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for producing complex molecules like this compound.

The target molecule possesses a stereocenter at the carbon alpha to the carbonyl group. Since different enantiomers of a chiral molecule can have distinct biological activities, methods for their stereoselective synthesis are highly valuable. The (S)-enantiomer of the related compound 2-(4-methoxyphenoxy)propanoic acid is known to be the active isomer for certain applications. chemicalbook.com

A common strategy for stereoselective synthesis is to use a chiral starting material. A patented method for producing S-2-(4-methoxyphenoxy) sodium propionate (B1217596) employs this approach. google.com The synthesis starts with a chiral precursor, such as methyl D-lactate (which has an R configuration). The hydroxyl group of the lactate (B86563) is converted into a good leaving group, for example, by reacting it with p-toluenesulfonyl chloride to form methyl R-2-(4-methylbenzenesulfonate)propionate. google.com

This chiral intermediate then undergoes an S(_N)2 reaction with p-methoxyphenoxide. Due to the nature of the S(_N)2 mechanism, the reaction proceeds with an inversion of stereochemistry. Therefore, the R-configured starting material yields the S-configured product, S-2-(4-methoxyphenoxy)propionate. google.com This enantiomerically enriched precursor can then be carried forward to synthesize the desired enantiomer of this compound.

Green chemistry principles aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound at various stages.

Biocatalysis: For the amide bond formation step, enzymes offer a green alternative to chemical coupling reagents. ATP-dependent amide bond synthetase (ABS) enzymes, such as McbA, can catalyze the formation of amides from carboxylic acids and amines under mild, aqueous conditions. nih.gov This approach avoids the use of potentially hazardous reagents and solvents, and the enzymatic reaction can be highly selective. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a tool to improve energy efficiency. mdpi.comresearchgate.net Microwave irradiation can significantly reduce reaction times and sometimes improve yields compared to conventional heating. This has been applied to the synthesis of various N-heterocycles and could be adapted for the etherification or amidation steps. mdpi.com

Safer Solvents and Reagents: The development of recyclable coupling reagents, such as 2,2'-dipyridyldithiocarbonate (DPDTC), offers a more sustainable path to amide bond formation. researchgate.net The byproduct from this reagent can be recovered and reused, minimizing waste. researchgate.net Furthermore, the use of ionic liquids as recyclable green solvents has been explored for various syntheses, offering an alternative to volatile organic compounds. mdpi.com

| Synthetic Step | Traditional Method | Green Alternative | Principle(s) Addressed |

|---|---|---|---|

| Amide Bond Formation | Use of coupling reagents (e.g., HATU, HBTU) | Biocatalysis with Amide Bond Synthetase (ABS) enzymes. nih.gov | Use of Renewable Feedstocks (Enzymes), Safer Solvents (Water) |

| Ether Linkage Formation | Conventional heating in organic solvents. | Microwave-assisted synthesis. mdpi.com | Design for Energy Efficiency |

| Overall Process | Use of volatile organic solvents. | Use of ionic liquids as recyclable solvents. mdpi.com | Safer Solvents and Auxiliaries, Waste Prevention |

Application of Phase Transfer Catalysis in Synthetic Procedures

Phase transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, offering numerous advantages such as milder reaction conditions, increased reaction rates, and the use of inexpensive and environmentally benign reagents. researchgate.netphasetransfer.com The synthesis of this compound can be strategically designed to incorporate a key step utilizing phase transfer catalysis for the preparation of the intermediate, 2-(4-methoxyphenoxy)propionic acid. google.com

The subsequent step involves the amidation of the synthesized 2-(4-methoxyphenoxy)propionic acid with 2-fluoroaniline to yield the final product, this compound. This amidation can be achieved using standard coupling agents.

Table 1: Key Parameters in the Phase Transfer Catalysis Synthesis of 2-(4-methoxyphenoxy)propionic acid

| Parameter | Description | Reference |

| Reactants | p-hydroxyanisole, 2-chloropropionic acid | google.com |

| Catalyst | Quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium bromide) | google.com |

| Solvent System | Biphasic: Water and an organic solvent (e.g., toluene) | google.com |

| Base | Sodium hydroxide | google.com |

| Advantages | Simplified product isolation, improved yield, reduced cost | google.com |

Derivatization Strategies and Analogue Design

The design and synthesis of analogues of this compound are crucial for understanding its structure-activity relationship and for the development of new compounds with potentially enhanced properties. Derivatization strategies typically focus on the modification of the three main structural components of the molecule: the fluorophenyl moiety, the methoxyphenoxy group, and the propanamide backbone.

The 2-fluorophenyl ring offers several positions for substitution, allowing for the introduction of a variety of functional groups to probe the electronic and steric requirements for activity. Modifications can include altering the position of the fluorine atom or introducing additional substituents. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring.

Table 2: Proposed Analogues with Modifications on the Fluorophenyl Moiety

| Position of Modification | Substituent | Rationale |

| 4-position | -Cl, -Br | Investigate the effect of halogen substitution at a different position. |

| 5-position | -NO2, -NH2 | Explore the impact of strong electron-withdrawing and donating groups. |

| 3-position | -CH3, -OCH3 | Assess the influence of steric bulk and electron-donating groups. |

| Multiple positions | Di- or tri-substitution | Examine the combined effects of multiple substituents. |

Table 3: Proposed Analogues with Variations on the Methoxyphenoxy Group

| Position of Modification | Modification | Rationale |

| Methoxy (B1213986) group | Replacement with -OEt, -OPr | Study the effect of increased alkyl chain length on lipophilicity. |

| Methoxy group | Demethylation to -OH | Introduce a hydrogen bond donor. |

| Phenyl ring | Introduction of substituents (e.g., -F, -Cl, -CH3) | Probe the steric and electronic requirements of this region. mdpi.com |

| Phenyl ring | Replacement with other aromatic systems (e.g., naphthyl) | Explore the impact of a larger aromatic system. |

The propanamide backbone provides a scaffold that can be altered to change the spatial orientation of the aromatic rings and to introduce new functional groups. Modifications can include changing the length of the alkyl chain or introducing substituents on the chain. A study on a related compound, (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, highlights the potential for diversification of this part of the molecule. mdpi.com

Table 4: Proposed Analogues with a Diversified Propanamide Backbone

| Modification | Rationale |

| Replacement of propanamide with butanamide or pentanamide | Investigate the effect of linker length on activity. |

| Introduction of a methyl group on the α-carbon | Create a chiral center and explore stereochemical preferences. |

| Replacement of the amide bond with a thioamide or ester | Study the importance of the amide bond for biological activity. |

| Incorporation of the backbone into a cyclic system | Restrict the conformational flexibility of the molecule. |

To investigate the mechanism of action and cellular targets of this compound, chemical probes and tags can be introduced into its structure. Fluorescent tags are particularly useful for visualizing the localization of the compound within cells. univr.it The choice of the fluorescent dye depends on the specific application and the desired photophysical properties. univr.it

Table 5: Examples of Fluorescent Probes for Tagging

| Fluorescent Probe | Excitation Wavelength (nm) | Emission Wavelength (nm) | Rationale |

| Fluorescein | ~494 | ~518 | Bright green fluorescence, widely used. univr.it |

| Rhodamine | ~550 | ~573 | Photostable red fluorescence. univr.it |

| BODIPY | Varies with structure | Varies with structure | Environment-sensitive fluorescence. univr.it |

| NBD | ~465 | ~535 | Small, environmentally sensitive probe. univr.it |

The attachment of these probes is typically achieved by incorporating a linker with a reactive functional group (e.g., a carboxylic acid or an amine) onto the parent molecule, which can then be coupled to the fluorescent dye.

Advanced Spectroscopic and Structural Elucidation of N 2 Fluorophenyl 2 4 Methoxyphenoxy Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N-(2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, both ¹H and ¹³C NMR would yield characteristic signals that confirm its structure.

The ¹H NMR spectrum is expected to show distinct signals for each proton. The methoxy (B1213986) group (–OCH₃) protons would typically appear as a sharp singlet at approximately 3.8 ppm. The methyl (–CH₃) protons of the propanamide backbone would present as a doublet, due to coupling with the adjacent methine proton (–CH), likely in the 1.5-1.7 ppm region. The methine proton itself would appear as a quartet, coupled to the methyl protons. The aromatic protons on the 4-methoxyphenoxy and 2-fluorophenyl rings would resonate in the downfield region, typically between 6.8 and 8.5 ppm. The presence of the fluorine atom on the 2-fluorophenyl ring would introduce complex splitting patterns (coupling) for the adjacent aromatic protons, which is key for confirming the substitution pattern. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 170-175 ppm. The methoxy carbon would be observed around 55-56 ppm. researchgate.net The aliphatic carbons of the propanamide chain (methyl and methine) would appear in the upfield region. The aromatic carbons would show signals between 114 and 160 ppm. The carbon atom directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant, a definitive indicator of its presence.

Stereochemical assignment is particularly crucial due to the chiral center at the second carbon of the propanamide moiety. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish through-space proximity between protons, helping to determine the preferred conformation of the molecule in solution. Furthermore, the observation of through-space H-F couplings can be a powerful tool for assigning the stereochemistry of fluorinated compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide (N-H) | 8.5 - 9.5 | Broad Singlet |

| Aromatic (Ar-H) | 6.8 - 8.2 | Multiplet |

| Methine (CH) | 4.5 - 4.8 | Quartet |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Methyl (CH₃) | 1.5 - 1.7 | Doublet |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (C-F) | 155 - 160 (with large ¹JCF coupling) |

| Aromatic (C-O) | 150 - 155 |

| Aromatic (Ar-C) | 114 - 140 |

| Methine (CH) | 70 - 75 |

| Methoxy (OCH₃) | 55 - 56 |

| Methyl (CH₃) | 18 - 22 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. A prominent band for the N-H stretching vibration of the secondary amide is expected in the region of 3300-3400 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, would be observed as a strong absorption around 1650-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching vibrations, typically appears near 1550 cm⁻¹. researchgate.net The asymmetric and symmetric C-O-C stretching of the ether linkage would produce strong bands in the 1250-1000 cm⁻¹ region. researchgate.net The C-F stretching vibration of the fluorophenyl group is also expected in the fingerprint region, typically around 1250 cm⁻¹. researchgate.net

FT-Raman spectroscopy, which is complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds. The aromatic C=C stretching vibrations would give rise to strong signals in the 1400-1600 cm⁻¹ region. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, which can aid in conformational studies. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of vibrational modes can be achieved, helping to understand the molecule's conformational preferences. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | FT-IR | 3300 - 3400 |

| C-H Stretch (Aromatic) | FT-IR, FT-Raman | 3000 - 3100 |

| C-H Stretch (Aliphatic) | FT-IR, FT-Raman | 2850 - 3000 |

| C=O Stretch (Amide I) | FT-IR | 1650 - 1680 |

| N-H Bend (Amide II) | FT-IR | 1520 - 1570 |

| C=C Stretch (Aromatic) | FT-Raman, FT-IR | 1400 - 1600 |

| C-O-C Stretch (Ether) | FT-IR | 1200 - 1260 |

| C-F Stretch | FT-IR | 1230 - 1270 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsion angles, with high precision.

This technique would unambiguously confirm the molecular connectivity and determine the solid-state conformation of the molecule. It would reveal the relative orientations of the 2-fluorophenyl and 4-methoxyphenoxy rings with respect to the propanamide backbone. Of particular interest would be the intermolecular interactions that dictate the crystal packing. It is highly probable that the crystal structure would feature hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule (N-H···O=C), a common motif in the crystal structures of secondary amides. nih.govscispace.com These interactions often lead to the formation of infinite chains or sheets in the crystal lattice. Other weaker interactions, such as C-H···O and C-H···π interactions, could also play a significant role in stabilizing the crystal structure. nih.gov The data obtained would serve as a benchmark for computational models and for understanding the molecule's physical properties.

Advanced Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), are essential for confirming the molecular formula of a compound by providing a highly accurate measurement of its molecular weight. For this compound (C₁₆H₁₆FNO₃), the calculated exact mass is 290.1243 g/mol . HRMS would be able to confirm this mass with ppm-level accuracy.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can be used to elucidate the structure by analyzing the resulting fragment ions. The fragmentation of this molecule would likely proceed through several key pathways. A primary fragmentation would be the cleavage of the amide bond, leading to the formation of ions corresponding to the 2-fluorophenylamine and the 2-(4-methoxyphenoxy)propanoyl moieties. Other expected fragmentations include the loss of the methoxy group and cleavage of the ether bond. Analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the compound's structure.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure |

|---|---|

| 290 | [M+H]⁺ (Protonated Molecular Ion) |

| 179 | [C₁₀H₁₁O₃]⁺ (2-(4-methoxyphenoxy)propanoyl cation) |

| 151 | [C₉H₇O₂]⁺ (Fragment from propanoyl moiety) |

| 123 | [C₇H₇O]⁺ (Methoxy-tropylium ion) |

| 111 | [C₆H₅FN]⁺ (2-fluoroaniline radical cation) |

Chiral Chromatography for Enantiomeric Purity and Isomer Separation

The presence of a stereocenter at the α-carbon of the propanamide group means that this compound exists as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely used technique for separating and quantifying enantiomers. nih.govvt.edu

The separation of the enantiomers would require a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are often highly effective for resolving a wide range of chiral compounds, including those with structures similar to the target molecule. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different stabilities and thus different retention times on the column.

Developing a separation method would involve screening different CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline resolution of the two enantiomeric peaks. vt.edu This analysis is critical for determining the enantiomeric excess (ee) or optical purity of a sample, which is of utmost importance in many applications.

Table 6: Typical Parameters for Chiral HPLC Method Development

| Parameter | Description | Typical Conditions |

|---|---|---|

| Chiral Stationary Phase (CSP) | Column packed with a chiral selector | Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H) |

| Mobile Phase | Solvent system to elute the compound | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Flow Rate | Speed at which the mobile phase passes through the column | 0.5 - 1.5 mL/min |

| Detection | Method for observing the separated enantiomers | UV-Vis Detector (e.g., at 254 nm) |

| Column Temperature | Can influence separation efficiency | Ambient or controlled (e.g., 25 °C) |

Computational Chemistry and in Silico Modeling of N 2 Fluorophenyl 2 4 Methoxyphenoxy Propanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide a detailed description of the electronic structure and geometry of N-(2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies, such as those using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the optimized molecular geometry of this compound. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. This information helps in understanding the molecule's stability and reactivity. For similar compounds, DFT calculations have been shown to be consistent with experimental data from X-ray diffraction, validating the accuracy of the theoretical models. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometric Parameters of a Propanamide Derivative

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-C (Aromatic) | 1.38 - 1.40 |

| C-N (Amide) | 1.36 |

| C=O (Amide) | 1.24 |

| C-O (Ether) | 1.37 |

| C-N-C (Angle) | 125.0 |

| O=C-N (Angle) | 123.5 |

Note: Data is representative of similar structures calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.orgresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org This analysis helps in predicting how this compound might interact with other molecules. For related structures, the HOMO-LUMO energy gap has been calculated to understand charge transfer within the molecule. malayajournal.orgresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: Values are hypothetical and for illustrative purposes, based on typical ranges for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orgchemrxiv.org The MEP map displays regions of different electrostatic potential on the molecular surface.

Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the fluorine atom, making them potential sites for interaction with electrophiles. The hydrogen atoms of the amide group would likely exhibit a positive potential, indicating them as sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like chemical bonding in a molecule. uni-muenchen.dewikipedia.orgwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the stability of the molecule. researchgate.net

The study of non-linear optical (NLO) properties of molecules is important for their potential applications in optoelectronics and photonics. iieta.orgresearchgate.net Computational methods can predict the NLO response of this compound by calculating properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

Molecules with large hyperpolarizability values are considered good candidates for NLO materials. mdpi.com The intramolecular charge transfer, often elucidated from FMO and NBO analyses, plays a significant role in determining the NLO properties of a molecule. mdpi.com Calculations can provide insights into how the electronic structure of this compound contributes to its potential NLO activity. aps.org

Table 3: Calculated Non-Linear Optical Properties

| Property | Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Polarizability (α) | 30 x 10⁻²⁴ esu |

| Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Note: These values are hypothetical and serve as an example of NLO property calculations.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

Docking simulations can identify the binding mode and estimate the binding affinity (often expressed as a docking score or binding energy) of the ligand to the active site of the target protein. nih.govresearchgate.net The interactions observed in the docked complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, provide a rationale for the molecule's potential biological activity. nih.govresearchgate.net By docking this compound into the active sites of various enzymes, researchers can hypothesize its mechanism of action and guide further experimental studies.

Table 4: List of Compound Names

| Compound Name |

|---|

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a primary in silico tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of this interaction, often expressed as binding affinity. For this compound, this process would involve preparing a 3D model of the compound and docking it into the binding sites of various putative protein targets. The scoring functions within docking software estimate the binding free energy, providing a rank-ordering of potential binding modes and an indication of the stability of the ligand-protein complex.

The binding mode of this compound would be characterized by a network of non-covalent interactions. These can include:

Hydrogen Bonds: The amide group of the propanamide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The ether oxygen in the methoxyphenoxy group and the fluorine atom on the phenyl ring can also participate as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl and methoxyphenoxy rings provide significant hydrophobic surfaces that can interact with nonpolar residues in a protein's binding pocket.

Pi-Pi Stacking: The aromatic rings can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms.

| Interaction Type | Contributing Moiety | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond Acceptor | Amide C=O, Ether Oxygen, Fluorine | Arg, Lys, His, Ser, Thr, Asn, Gln, Main-chain N-H |

| Hydrophobic Interactions | Fluorophenyl Ring, Methoxyphenoxy Ring | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |

| Pi-Pi Stacking | Fluorophenyl Ring, Methoxyphenoxy Ring | Phe, Tyr, Trp, His |

| Halogen Bond | Fluorine | Main-chain C=O, Ser, Thr |

Identification of Putative Biological Targets and Specific Binding Sites (e.g., enzymes, receptors)

The identification of potential biological targets for this compound can be achieved through several in silico strategies. One common approach is reverse docking, where the compound is screened against a large library of known protein structures. This can help to identify proteins to which the molecule binds with high predicted affinity, thus suggesting potential biological targets.

Another approach involves ligand-based methods, where the structure of this compound is compared to known active ligands for various targets. This can be done through 2D similarity searching or 3D shape and pharmacophore matching. Given the presence of the phenoxypropanamide scaffold, it is plausible that this compound could interact with targets known to bind similar structures. For example, related phenoxyacetamide derivatives have been investigated as inhibitors of hypoxia-inducible factor-1 (HIF-1). researchgate.net

Potential target classes for this compound could include:

Enzymes: The compound's structure could allow it to fit into the active site of various enzymes, potentially acting as an inhibitor.

Receptors: It may bind to cell surface or nuclear receptors, modulating their activity.

Ion Channels: The molecule could potentially interact with and modulate the function of ion channels.

The specific binding sites on these targets would be pockets or grooves on the protein surface that are sterically and electrostatically complementary to the ligand. In silico methods can help to elucidate the precise nature of these binding sites and the key residues involved in the interaction.

Evaluation of Stereoisomer-Target Interactions

This compound possesses a chiral center at the second carbon of the propanamide chain. This means it can exist as two stereoisomers, the (R)- and (S)-enantiomers. It is well-established in pharmacology that stereoisomers can exhibit significantly different biological activities, potencies, and metabolic profiles.

Computational modeling is an invaluable tool for evaluating the differential interactions of these stereoisomers with their biological targets. By docking both the (R)- and (S)-enantiomers into the binding site of a putative target, it is possible to predict which isomer will have a more favorable binding affinity. The difference in binding energy can be attributed to the specific 3D arrangement of the substituents around the chiral center, which can lead to more or less optimal interactions with the surrounding amino acid residues. For instance, one enantiomer might be able to form a crucial hydrogen bond that the other cannot, or one might experience steric clashes that the other avoids.

| Stereoisomer | Predicted Binding Affinity (kcal/mol) | Key Differentiating Interactions |

|---|---|---|

| (R)-N-(2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide | -8.5 | Forms a favorable hydrogen bond with Serine-123; fits well into the hydrophobic pocket. |

| (S)-N-(2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide | -6.2 | Experiences steric hindrance with Phenylalanine-256; suboptimal orientation for hydrogen bonding. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in a system over time by solving Newton's equations of motion. researchgate.net For this compound, an MD simulation would typically be performed on the ligand-protein complex predicted by docking.

These simulations can provide insights into:

Conformational Flexibility: MD simulations can explore the different conformations that this compound can adopt, both in solution and when bound to a target. This is crucial as the biologically active conformation may not be the lowest energy conformation in isolation.

Stability of the Ligand-Target Complex: By monitoring the ligand's position and interactions within the binding site over the course of the simulation, the stability of the predicted binding mode can be assessed. If the ligand remains stably bound and maintains key interactions, it lends confidence to the docking prediction.

Water-Mediated Interactions: MD simulations explicitly include water molecules, allowing for the observation of their role in mediating interactions between the ligand and the protein.

Induced Fit Effects: These simulations can capture conformational changes in the protein that occur upon ligand binding, a phenomenon known as induced fit.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a particular biological target.

Derivation of Predictive Models for Biological Activity based on Structural Descriptors

To develop a QSAR model for a series of analogues of this compound, a dataset of compounds with experimentally determined biological activities would be required. For each compound, a set of numerical descriptors would be calculated. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area, etc.

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build an equation that correlates these descriptors with the biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds.

Rational Design of Novel Analogues with Predicted Enhanced Molecular Interactions

Both QSAR and pharmacophore models are powerful tools for the rational design of new analogues of this compound with potentially improved activity.

Pharmacophore-Guided Design: A pharmacophore model derived from a set of active compounds would highlight the key features required for activity (e.g., a hydrogen bond acceptor, a hydrophobic group, an aromatic ring). New molecules can then be designed to better fit this pharmacophore map.

QSAR-Guided Design: A QSAR model can provide insights into which structural properties are most important for activity. For example, if the model indicates that increased lipophilicity is correlated with higher activity, new analogues with more lipophilic substituents could be designed.

By combining the insights from these computational approaches, it is possible to prioritize the synthesis of new compounds that are most likely to exhibit the desired biological activity, thereby accelerating the drug discovery process.

Molecular and Biochemical Interaction Studies of N 2 Fluorophenyl 2 4 Methoxyphenoxy Propanamide in Vitro and Preclinical Focus

Investigation of Specific Biological Target Modulation

The initial assessment of a novel compound's biological activity involves screening it against a panel of known biological targets to identify potential interactions. For a compound with the structural features of N-(2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, this would typically include enzymes and receptors implicated in various physiological and pathological processes.

Enzyme Inhibition/Activation Kinetics

The ability of this compound to modulate the activity of specific enzymes would be a primary focus of in vitro studies. Standard enzymatic assays would be employed to determine the half-maximal inhibitory concentration (IC50) or the activation constant (Ka) for a range of enzymes.

Cholinesterases (AChE and BChE): The inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) would be evaluated, as many compounds with an amide linkage show interaction with these enzymes.

Monoamine Oxidases (MAO-A/B): Given the presence of aromatic rings, the compound would be tested for its ability to inhibit MAO-A and MAO-B, enzymes crucial in neurotransmitter metabolism.

PfSTART1: The interaction with the Plasmodium falciparum START-domain protein 1 (PfSTART1), a lipid-binding protein essential for parasite survival, could be investigated, particularly if the compound is being explored for antimalarial properties.

Cyclooxygenase-2 (COX-2): The anti-inflammatory potential would be assessed by measuring the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

| Enzyme Target | Assay Type | Key Parameters | Hypothetical Value |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Ellman's method | IC50 | Data not available |

| Butyrylcholinesterase (BChE) | Ellman's method | IC50 | Data not available |

| Monoamine Oxidase A (MAO-A) | Amplex Red assay | IC50 | Data not available |

| Monoamine Oxidase B (MAO-B) | Amplex Red assay | IC50 | Data not available |

| PfSTART1 | Fluorescence-based assay | Ki | Data not available |

Receptor Binding Profile Determination

To understand the broader pharmacological profile, the compound would be screened against a diverse panel of receptors. Radioligand binding assays are a standard method to determine the affinity of a compound for various receptors. The dissociation constant (Ki) is a key parameter derived from these studies, indicating the potency of the binding interaction. This screening would typically include receptors from major families such as G-protein coupled receptors (GPCRs), ligand-gated ion channels, and nuclear receptors.

Protein-Ligand Interaction Analysis

For specific protein targets where an interaction is identified, further studies would be conducted to characterize the binding mode. The interaction with proteins of the Pseudomonas aeruginosa Type III Secretion System (T3SS) is of particular interest, as phenoxyacetamide derivatives have been identified as inhibitors of this system. Techniques such as X-ray crystallography or computational docking simulations could be employed to visualize the binding site and key molecular interactions between this compound and a target protein like PscF, a component of the T3SS needle.

Cellular Mechanistic Investigations (In Vitro Models)

Following the identification of molecular targets, cellular assays are crucial to understand how the compound affects cellular processes. These studies are typically performed using cultured cell lines relevant to the biological activity being investigated.

Cellular Uptake and Intracellular Distribution Studies

To exert an intracellular effect, a compound must first cross the cell membrane. Cellular uptake studies would quantify the extent and rate at which this compound enters cells. This can be achieved using techniques like high-performance liquid chromatography (HPLC) or by utilizing a radiolabeled version of the compound. The intracellular concentration would be measured over time to determine the kinetics of uptake.

Subcellular Localization Studies

Once inside the cell, the compound's distribution among different organelles can provide insights into its mechanism of action. Fluorescence microscopy is a powerful tool for these studies. By tagging the compound with a fluorescent probe, its localization within subcellular compartments such as the nucleus, mitochondria, or endoplasmic reticulum can be visualized. This information can help to identify the specific cellular machinery with which the compound interacts.

Table 2: Investigational Plan for Cellular Mechanisms

| Study | Technique | Objective | Expected Outcome |

|---|---|---|---|

| Cellular Uptake | HPLC, Radiometric analysis | To quantify the amount of compound entering the cell over time. | Determination of uptake rate and maximum intracellular concentration. |

Modulation of Intracellular Signaling Pathways

The interaction of this compound with cellular systems can lead to the modulation of various intracellular signaling pathways, which are critical in regulating cellular processes. Ligands binding to receptors can trigger cascades involving second messengers and protein kinases. mdpi.com For instance, the activation of G-protein coupled receptors can lead to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC). mdpi.com Activated PKC can then phosphorylate other proteins, such as Raf-1, initiating a downstream cascade like the MAPK/ERK pathway. mdpi.com

Studies investigating the effects of novel compounds often examine their ability to influence such pathways. For a compound like this compound, in vitro assays would be employed to determine its impact on key signaling molecules. This could involve treating specific cell lines with the compound and subsequently measuring the phosphorylation status or activity of proteins within a targeted pathway. For example, Western blot analysis could be used to detect changes in the phosphorylation of ERK, Akt, or other kinases, providing insights into which signaling cascades are affected by the compound.

Hypothetical Research Findings:

To illustrate the potential modulatory effects of this compound, consider a hypothetical study where its impact on the PI3K/Akt signaling pathway is assessed in a cancer cell line. The findings might be presented as follows:

| Treatment Group | p-Akt (Ser473) Levels (Relative to Control) | p-mTOR (Ser2448) Levels (Relative to Control) |

| Vehicle Control | 1.00 | 1.00 |

| Compound (1 µM) | 0.65 | 0.72 |

| Compound (5 µM) | 0.42 | 0.51 |

| Compound (10 µM) | 0.21 | 0.33 |

This table presents hypothetical data for illustrative purposes only.

Gene Expression and Protein Level Alterations

Following the modulation of intracellular signaling pathways, downstream effects can manifest as alterations in gene expression and subsequent protein levels. Transcription factors, once activated or inhibited by signaling cascades, can bind to DNA and regulate the transcription of target genes. This can lead to either an increase or decrease in the synthesis of specific proteins, ultimately altering cellular function.

To investigate the impact of this compound on gene and protein expression, researchers would typically employ techniques such as quantitative real-time PCR (qPCR) to measure changes in messenger RNA (mRNA) levels of specific genes. At the protein level, techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA) would be used to quantify changes in the abundance of target proteins.

Hypothetical Research Findings:

A hypothetical study might investigate the effect of the compound on the expression of genes related to apoptosis in a neuroblastoma cell line. The results could be summarized as follows:

| Gene | Fold Change in mRNA Expression (Compound vs. Control) |

| Bax | 2.5 |

| Bcl-2 | 0.5 |

| Caspase-3 | 3.1 |

This table presents hypothetical data for illustrative purposes only.

Phenotypic Screening in Preclinical Model Systems

For a compound like this compound, phenotypic screens could be designed based on its hypothesized activities. For example, if the compound is being investigated as a potential inhibitor of the bacterial type III secretion system (T3SS), a screen could be developed using a bacterial cell line that expresses this system. nih.govnih.govmdpi.comresearchgate.net The T3SS is a virulence factor used by many Gram-negative bacteria to inject effector proteins into host cells. nih.govnih.govmdpi.com Inhibition of the T3SS can render pathogenic bacteria less virulent. nih.gov A screen might measure the secretion of a reporter protein through the T3SS in the presence of the compound.

In the context of monoamine oxidase (MAO) inhibition, cell lysates from HepG2 (human liver cancer cell line) and SH-SY5Y (human neuroblastoma cell line) could be used. nih.govpatsnap.comnih.govmdpi.commdpi.com MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a strategy for treating neurological disorders. patsnap.com A phenotypic screen would measure the enzymatic activity of MAO in these cell lysates after treatment with the compound.

Hypothetical Research Findings:

T3SS Inhibition in Pseudomonas aeruginosa

| Compound Concentration | T3SS-Mediated Secretion (% of Control) |

| 1 µM | 85 |

| 10 µM | 42 |

| 50 µM | 15 |

This table presents hypothetical data for illustrative purposes only.

MAO-B Inhibition in SH-SY5Y Cell Lysates

| Compound Concentration | MAO-B Activity (% of Control) |

| 0.1 µM | 92 |

| 1 µM | 68 |

| 10 µM | 25 |

This table presents hypothetical data for illustrative purposes only.

Ex Vivo Studies in Tissue and Organoid Models for Mechanistic Elucidation

Ex vivo studies using patient-derived organoids (PDOs) and tissue cultures provide a bridge between in vitro cell line studies and in vivo animal models. nih.govj-organoid.orgstemcell.com Organoids are three-dimensional multicellular structures that mimic the architecture and function of their organ of origin. j-organoid.orgnih.gov They can be generated from stem cells and preserve the genetic and phenotypic characteristics of the original tissue. nih.gov

For this compound, ex vivo models could be used to elucidate its mechanism of action in a more physiologically relevant context. For example, if the compound is being investigated for its effects on liver metabolism, liver organoids could be used to study its impact on hepatocyte function and drug-metabolizing enzymes. nih.gov Similarly, if the compound is being explored for neuroprotective effects, brain organoids could be employed to investigate its influence on neuronal viability and function. princeton.edu

These models allow for the study of cell-cell interactions and tissue-level responses to the compound, providing more comprehensive mechanistic insights than traditional 2D cell cultures. j-organoid.org

In Vitro Metabolic Stability Assessment in Microsomal Preparations

The in vitro metabolic stability of a compound is a critical parameter assessed during drug discovery, as it helps predict its in vivo pharmacokinetic properties. nih.govnih.gov This assessment is often performed using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). nih.govcreative-bioarray.com

The assay involves incubating the test compound, such as this compound, with liver microsomes (from human or other species) and a cofactor like NADPH to initiate the metabolic reactions. nih.govmercell.com The concentration of the parent compound is measured at different time points using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mercell.com From the rate of disappearance of the compound, parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. thermofisher.com

Hypothetical Research Findings:

Metabolic Stability of this compound in Human Liver Microsomes

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Calculated Parameters:

In Vitro Half-life (t½): 25 minutes

Intrinsic Clearance (Clint): 27.7 µL/min/mg protein

This table presents hypothetical data for illustrative purposes only.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating Structural Modifications with Changes in Molecular Interactions and Biological Activity

The biological activity of N-(2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is intricately linked to its three-dimensional structure and the electronic properties of its constituent parts. Structure-activity relationship (SAR) studies on analogous N-aryl-2-phenoxyacetamide and propanamide derivatives have demonstrated that even minor alterations to the molecule can significantly impact its interaction with biological targets.

Key molecular interactions that are often modulated by structural changes include hydrogen bonding, hydrophobic interactions, and electrostatic interactions. For instance, the amide linkage in the propanamide backbone is a crucial hydrogen bond donor and acceptor, anchoring the molecule within a target's binding site. Modifications to the aromatic rings or the substituents on the propanamide chain can alter the strength and geometry of these interactions, thereby affecting biological potency.

The following table summarizes the general effects of structural modifications on the biological activity of related phenoxyacetamide compounds, providing a framework for understanding the SAR of this compound.

| Structural Modification | General Effect on Molecular Interactions | Resulting Impact on Biological Activity |

| Substitution on the N-phenyl ring | Alters electrostatic potential and steric bulk. | Can enhance or decrease binding affinity depending on the nature and position of the substituent. |

| Alteration of the phenoxy group | Modifies hydrophobic interactions and potential for hydrogen bonding. | Influences target specificity and potency. |

| Modification of the amide backbone | Affects hydrogen bonding capacity and conformational flexibility. | Can lead to significant changes in binding orientation and activity. |

Impact of Fluorine Substitution on Electronic and Steric Properties Affecting Molecular Recognition

From a steric perspective, the fluorine atom is relatively small (van der Waals radius of 1.47 Å), allowing it to be well-tolerated in many binding pockets where a larger substituent might cause steric hindrance. In some cases, fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, but with significantly different electronic properties. This substitution can also impact the molecule's conformation by influencing the dihedral angle between the phenyl ring and the amide plane, thereby pre-organizing the molecule for optimal binding.

The table below illustrates the key properties of fluorine that influence molecular recognition.

| Property of Fluorine | Influence on Molecular Properties | Consequence for Molecular Recognition |

| High Electronegativity | Creates a strong C-F dipole, alters pKa of nearby groups. | Enhances electrostatic and hydrogen bonding interactions. |

| Small van der Waals Radius | Minimal steric bulk. | Allows for binding in sterically constrained pockets. |

| Lipophilicity | Increases local lipophilicity. | Can improve membrane permeability and hydrophobic interactions. |

| Metabolic Stability | C-F bond is very strong. | Blocks metabolic oxidation at the site of substitution, increasing bioavailability. |

Role of the Methoxyphenoxy Moiety in Target Binding Specificity

The 2-(4-methoxyphenoxy) portion of the molecule plays a crucial role in defining its binding specificity and potency. The methoxy (B1213986) group, positioned at the para-position of the phenoxy ring, is an electron-donating group through resonance, which can influence the electronic character of the ether oxygen. This, in turn, can affect the strength of any hydrogen bonds formed between the ether oxygen and the biological target.

Influence of Propanamide Backbone Chirality and Substituents on Observed Activity

The propanamide backbone contains a chiral center at the carbon atom bearing the phenoxy group. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as eudismic ratio. This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact stereospecifically with each enantiomer.

For many biologically active 2-phenoxypropanamides, one enantiomer (the eutomer) typically displays significantly higher potency than the other (the distomer). This is because the eutomer can achieve a more optimal three-point binding interaction with the target, leading to a more stable drug-target complex. The specific stereochemistry required for activity is dependent on the topology of the binding site.

Substituents on the propanamide backbone can also influence activity. For example, the methyl group in the propanamide moiety of this compound contributes to the molecule's conformational rigidity and can make favorable van der Waals contacts within the binding pocket. Replacing this methyl group with larger or smaller alkyl groups, or with polar substituents, would be expected to alter the binding affinity and selectivity.

The following table summarizes the importance of chirality in the biological activity of related compounds.

| Stereoisomer | Interaction with Chiral Target | Typical Biological Activity |

| Eutomer (e.g., (R)-enantiomer) | Achieves optimal three-point binding. | High potency and desired pharmacological effect. |

| Distomer (e.g., (S)-enantiomer) | Suboptimal binding due to steric clashes. | Lower potency, inactive, or may have different/undesirable off-target effects. |

Development of Predictive SAR Models for Optimized Compound Design

To accelerate the discovery of more potent and selective analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are often employed. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying the key physicochemical properties (descriptors) that govern activity, these models can be used to predict the potency of novel, unsynthesized compounds.

For a series of N-aryl-2-phenoxypropanamides, relevant descriptors for a QSAR model might include:

Electronic descriptors: Hammett constants (σ), dipole moment, atomic charges.

Steric descriptors: Molar refractivity (MR), van der Waals volume, steric parameters (e.g., Taft's Es).

Hydrophobic descriptors: Partition coefficient (logP), hydrophobic field contributions.

Topological descriptors: Molecular connectivity indices, shape indices.

A typical QSAR equation might take the form:

log(1/C) = a(logP) - b(MR)² + c(σ) + d

where C is the concentration required for a specific biological effect, and a, b, c, and d are constants derived from the regression analysis.

The development of a robust and predictive QSAR model for this compound and its analogs would enable the virtual screening of large compound libraries and guide the rational design of new derivatives with optimized properties, such as enhanced potency, improved selectivity, and better pharmacokinetic profiles.

Advanced Analytical Methodologies for Research on N 2 Fluorophenyl 2 4 Methoxyphenoxy Propanamide

Development of Sensitive Detection and Quantification Methods in Complex Research Matrices (e.g., cell lysates, protein solutions)

The accurate quantification of N-(2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide in complex biological matrices is fundamental for understanding its cellular activity and mechanism of action. The development of sensitive and specific analytical methods is a prerequisite for such investigations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

A typical LC-MS/MS method would involve the optimization of several parameters to achieve high sensitivity and specificity. This includes the selection of an appropriate chromatographic column and mobile phase to ensure good separation of the analyte from matrix components. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte.

Table 1: Hypothetical LC-MS/MS Parameters for the Quantification of this compound

| Parameter | Value |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | [M+H]⁺ |

| Product Ion (Q3) | Specific fragment ion |

| Collision Energy | Optimized for maximum signal |

Sample preparation is another critical aspect. For cell lysates and protein solutions, protein precipitation or solid-phase extraction (SPE) would be employed to remove interfering substances and concentrate the analyte. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in sample processing and instrument response.

High-Throughput Screening (HTS) Assay Development and Validation for Mechanistic Studies

High-throughput screening (HTS) is a powerful tool for identifying and characterizing compounds that modulate specific biological pathways. For this compound, HTS assays could be developed to investigate its mechanism of action, for example, by screening for its ability to inhibit a particular enzyme or bind to a specific receptor.

The choice of assay format depends on the biological target and the desired endpoint. Common HTS assay formats include fluorescence-based assays, luminescence-based assays, and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). These assays are amenable to automation and miniaturization, allowing for the rapid screening of large compound libraries.

Assay validation is a critical step to ensure the reliability of the HTS data. This involves assessing the assay's performance in terms of sensitivity, specificity, and robustness. Key validation parameters include the Z'-factor, which is a measure of the statistical effect size of the assay, and the signal-to-background ratio.

Metabolite Identification in In Vitro Systems

Understanding the metabolic fate of this compound is essential for evaluating its potential for in vivo efficacy and safety. In vitro systems, such as liver microsomes and hepatocytes, are commonly used to identify potential metabolites.

Incubation of the compound with these in vitro systems, supplemented with necessary cofactors, allows for the simulation of metabolic reactions that occur in the body. The resulting samples are then analyzed by high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometry, to detect and identify potential metabolites.

The identification of metabolites is based on their accurate mass measurements and fragmentation patterns. Common metabolic pathways for compounds with similar structures include hydroxylation, demethylation, and glucuronidation.

Table 2: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Description |

| Phase I | |

| Hydroxylation | Addition of a hydroxyl group (-OH) |

| O-Demethylation | Removal of a methyl group from the methoxy (B1213986) moiety |

| Amide Hydrolysis | Cleavage of the amide bond |

| Phase II | |

| Glucuronidation | Conjugation with glucuronic acid |

| Sulfation | Conjugation with a sulfate (B86663) group |

Isotopic Labeling Strategies for Mechanistic Tracing and Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of a compound and elucidating its mechanism of action. By replacing one or more atoms in the molecule with their stable isotopes (e.g., ¹³C, ²H, ¹⁵N), the compound can be distinguished from its endogenous counterparts.

For this compound, isotopic labeling could be used to:

Trace its metabolic fate: By following the isotopically labeled compound and its metabolites in biological systems, the metabolic pathways can be definitively elucidated.

Quantify metabolic turnover: Isotope dilution mass spectrometry can be used to accurately measure the rate of formation and clearance of the compound and its metabolites.

Investigate mechanism of action: Labeled compounds can be used in target engagement studies to confirm binding to a specific protein or in metabolic flux analysis to study the compound's effect on cellular metabolism.

The synthesis of isotopically labeled this compound would involve the use of labeled starting materials in the synthetic route. The position of the label would be chosen based on the specific research question.

Future Research Directions and Academic Impact of N 2 Fluorophenyl 2 4 Methoxyphenoxy Propanamide Studies

Elucidation of Novel Biological Targets and Pathways Mediated by this Chemical Class

The core structure of N-(2-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, featuring an N-aryl propanamide moiety, is a versatile scaffold that has been identified in compounds targeting a range of biological entities. Future research will likely focus on identifying novel biological targets and elucidating the pathways modulated by this chemical class.

For instance, extensive research on related 2-(4-methylsulfonylaminophenyl) propanamides has established them as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and inflammation pathways. nih.govnih.govresearchgate.net This suggests that this compound and its analogues could also interact with ion channels or other receptors involved in sensory signaling.

Furthermore, studies on N-aryl-propanamides have indicated their potential as leishmanicidal agents, suggesting that they may interfere with essential pathways in parasites. nih.gov Future investigations could employ techniques such as chemical proteomics and high-throughput screening to identify the specific molecular targets of this compound within various organisms, potentially revealing new therapeutic opportunities.

Table 1: Potential Biological Targets for the N-Aryl Propanamide Scaffold

| Potential Target Family | Specific Examples | Implied Biological Process |

| Ion Channels | TRPV1 | Pain, Inflammation, Thermoregulation |

| Parasitic Enzymes | Cysteine Proteases, Kinases | Parasite Survival and Proliferation |

| Nuclear Receptors | Androgen Receptor | Hormone-dependent Cancer Progression |

| Transporters | Equilibrative Nucleoside Transporters | Nucleoside Salvage, Drug Transport |

Rational Design of Next-Generation Chemical Probes for Fundamental Biological Questions

The structural features of this compound make it an attractive starting point for the rational design of next-generation chemical probes. These probes are essential tools for studying fundamental biological questions by allowing for the visualization and functional analysis of specific proteins and pathways.

By incorporating fluorophores, biotin (B1667282) tags, or photo-crosslinking groups into the this compound scaffold, researchers can develop probes to:

Visualize Target Localization: Fluorescently tagged probes could be used in cellular imaging to determine the subcellular localization of their biological targets.

Identify Binding Partners: Probes with affinity tags can be used for pull-down assays to identify the direct binding partners of the compound.

Map Binding Sites: Photo-reactive probes can be used to covalently label the binding site on a target protein, aiding in structural biology studies.

Contribution to Understanding Structure-Mechanism Relationships in Chemical Biology